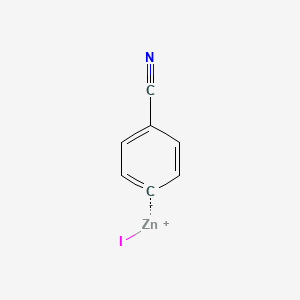

4-Cyanophenylzinc iodide

Description

Significance of Organozinc Reagents in Contemporary Organic Synthesis

Organozinc reagents, first prepared by Edward Frankland in 1849, have become indispensable tools in modern organic synthesis. sigmaaldrich.comoup.com Although they were initially overshadowed by more reactive Grignard and organolithium reagents, their unique characteristics have led to a resurgence in their use in recent decades. oup.comacs.org A key advantage of organozinc compounds is their moderate reactivity, which translates to high functional group tolerance. sigmaaldrich.comoup.comacs.org This allows for the presence of sensitive groups such as nitriles, esters, amides, and ketones in the organozinc reagent, a feature not well-tolerated by their more reactive counterparts. sigmaaldrich.com

These reagents are crucial for the formation of new carbon-carbon (C-C) bonds, a fundamental process in the construction of complex organic molecules. sigmaaldrich.comacs.org They are widely used in the production of active pharmaceutical ingredients (APIs), agrochemicals, and fragrances. acs.orgacs.org Organozinc compounds are key participants in numerous name reactions, most notably the Palladium- or Nickel-catalyzed Negishi cross-coupling reaction. sigmaaldrich.comwikipedia.orgresearchgate.net They also participate in Michael additions and electrophilic aminations. sigmaaldrich.com The development of highly activated zinc, such as Rieke® Zinc, has further expanded their utility by allowing the direct reaction of zinc metal with organic halides that were previously unreactive. sigmaaldrich.comacs.org

Overview of Arylzinc Halides as Versatile Synthetic Intermediates

Arylzinc halides (ArZnX) are a prominent class of organozinc reagents that serve as versatile intermediates in organic synthesis. thieme-connect.de Their lower intrinsic reactivity compared to Grignard reagents is a significant advantage, enabling the incorporation of a wide array of functional groups into the aromatic ring. oup.comthieme-connect.de This high functional group compatibility is a cornerstone of their utility. thieme-connect.de

The synthesis of arylzinc halides can be achieved through several methods. A common approach is the direct oxidative addition of zinc metal into an aryl halide (Ar-X). thieme-connect.de Due to the strength of the carbon-halogen bond in aryl halides, this often requires activated zinc or specific reaction conditions. acs.orgthieme-connect.de Alternative methods include transmetalation from organolithium or Grignard reagents, or more recently, cobalt-catalyzed preparations from aryl bromides or chlorides. sigmaaldrich.comacs.orgresearchgate.net

Once formed, arylzinc halides are valuable partners in a multitude of cross-coupling reactions. slideshare.net They are particularly effective in palladium- and nickel-catalyzed reactions to form new C-C bonds. thieme-connect.deorganic-chemistry.org The transmetalation of arylzinc halides with copper salts to form organocuprates further broadens their synthetic applications. thieme-connect.de

Specific Focus on 4-Cyanophenylzinc Iodide as a Key Arylzinc Reagent

Among the vast array of arylzinc halides, this compound stands out as a particularly useful and frequently employed reagent. Its structure incorporates a nitrile (cyano) group, a valuable functional handle that is well-tolerated by the organozinc moiety. sigmaaldrich.com This reagent serves as a key building block for introducing the 4-cyanophenyl group into various molecular scaffolds.

The synthesis of this compound typically involves the direct insertion of zinc into 4-iodobenzonitrile (B145841). evitachem.comuni-muenchen.de It can also be prepared via transmetalation from 4-lithiated benzonitrile, which is generated from the reaction of 4-bromobenzonitrile (B114466) with butyllithium (B86547) at low temperatures. orgsyn.orgorgsyn.org

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 220213-92-3 cymitquimica.comchemsrc.comsigmaaldrich.com |

| Molecular Formula | C7H4INZn chemsrc.comaksci.com |

| Molecular Weight | 294.4 g/mol aksci.com |

This compound is extensively used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgnih.gov For example, it has been successfully coupled with various organic halides and triflates. wikipedia.org Research has shown its reaction with 1-chloro-4-[(methylthio)ethynyl]benzene to form the corresponding coupled product in high yield. thieme-connect.com It also reacts with trichloroacetyl isocyanate to form 4-cyanobenzamide (B1359955) after hydrolysis, demonstrating its utility in the synthesis of primary amides. uni-muenchen.de The reagent's ability to participate in these transformations while retaining the cyano group highlights its significance as a functionalized arylzinc intermediate in synthetic chemistry. uni-muenchen.denih.govthieme-connect.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H4INZn |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

benzonitrile;iodozinc(1+) |

InChI |

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1 |

InChI Key |

XUCIJAQWVQJKEF-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=[C-]1)C#N.[Zn+]I |

Canonical SMILES |

C1=CC(=CC=[C-]1)C#N.[Zn+]I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyanophenylzinc Iodide

Direct Oxidative Insertion of Zinc into Aryl Iodides

The most direct method for the synthesis of 4-cyanophenylzinc iodide is the oxidative insertion of metallic zinc into the carbon-iodine bond of 4-iodobenzonitrile (B145841). This reaction, however, is often sluggish with unactivated zinc metal. nih.govacademie-sciences.fr Consequently, various strategies have been developed to enhance the reactivity of the zinc and facilitate the insertion process.

Activation Strategies for Zinc Metal (e.g., Rieke Zinc)

To overcome the low reactivity of commercial zinc powder, highly reactive forms of zinc are often employed. "Rieke zinc" is a prominent example, generated by the reduction of zinc(II) salts, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or potassium metal. nih.govwikipedia.org This process yields a finely divided, highly active form of zinc that readily undergoes oxidative addition to aryl halides, even those with electron-withdrawing groups like the nitrile in 4-iodobenzonitrile. wikipedia.orgriekemetals.com The enhanced reactivity of Rieke zinc is attributed to its high surface area and the absence of passivating oxide layers. nih.gov

Another common pre-activation method involves treating commercial zinc dust with reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). wikipedia.org TMSCl is believed to remove the oxide layer from the zinc surface, exposing fresh metal for the reaction. nih.govmorressier.com

Influence of Reaction Conditions and Solvent Effects (e.g., THF, DME)

The choice of solvent plays a critical role in the successful synthesis of organozinc reagents. Ethereal solvents are commonly used, with tetrahydrofuran (B95107) (THF) being a frequent choice for the preparation of arylzinc halides. organic-chemistry.org However, studies have shown that 1,2-dimethoxyethane (B42094) (DME) can offer superior reactivity in some cases. nih.govrsc.org While both THF and DME are coordinating solvents that can stabilize the organozinc species, DME's bidentate nature can lead to the formation of different organozinc aggregates, which in turn can influence the reaction rate and outcome. nih.govrsc.org For instance, the use of DME has been shown to be crucial for the uncatalyzed conjugate addition of organozinc halides to enones, highlighting its unexpected importance in enhancing reactivity compared to THF. nih.govrsc.org In some preparations, the reaction temperature is a key parameter, with aryl iodides sometimes requiring elevated temperatures (e.g., 60°C) to initiate the oxidative addition, especially in the absence of highly activated zinc or potent activating additives. morressier.com

Role of Activating Additives (e.g., LiCl, TMEDA, LiI)

The addition of certain salts, particularly lithium chloride (LiCl), has a profound activating effect on the direct insertion of zinc into aryl iodides. wikipedia.orgorganic-chemistry.org The presence of LiCl can significantly accelerate the reaction, often allowing it to proceed at room temperature. organic-chemistry.org The primary role of LiCl is not to activate the zinc metal itself, but rather to solubilize the initially formed arylzinc iodide species from the metal surface. nih.govnih.govnsf.govresearchgate.net This solubilization prevents the passivation of the zinc surface and allows for a continuous reaction. organic-chemistry.org The resulting organozinc reagent is a soluble adduct with LiCl. wikipedia.org Other lithium halides, such as lithium iodide (LiI), can also promote this solubilization. nih.govnsf.gov In some palladium-catalyzed cross-coupling reactions involving Reformatsky reagents (zinc enolates), tetramethylethylenediamine (TMEDA) has been identified as a beneficial additive. nih.gov

| Additive | Primary Role | Effect on Reaction |

| LiCl | Solubilizes the organozinc species from the zinc surface. nih.govnih.govnsf.govresearchgate.net | Significantly accelerates the reaction rate, often enabling it to proceed at lower temperatures. organic-chemistry.org |

| TMEDA | Can act as a stabilizing ligand for the organometallic species. nih.gov | Found to be the best additive in certain palladium-catalyzed couplings of organozinc reagents. nih.gov |

| LiI | Similar to LiCl, it promotes the solubilization of organozinc intermediates from the zinc surface. nih.govnsf.gov | Facilitates the formation of the soluble organozinc reagent. nih.govnsf.gov |

Catalytic Promotion of Zinc Insertion (e.g., Silver Catalysis)

In addition to stoichiometric activators, catalytic methods can also be employed to promote the oxidative insertion of zinc. The use of a catalytic amount of silver acetate (B1210297) has been shown to efficiently promote the direct insertion of zinc into various aryl iodides in ethereal solvents. researchgate.net This method is effective even for electron-rich substrates, which are typically less reactive. researchgate.net While not specifically detailed for 4-iodobenzonitrile in the provided context, this catalytic approach represents a potential strategy for the synthesis of this compound under mild conditions. Transition metals like nickel and cobalt have also been used to catalyze zinc insertion into other types of aryl electrophiles, such as sulfonates and chlorides, expanding the scope of organozinc reagent preparation. nih.govkyoto-u.ac.jp

Transmetalation from More Reactive Organometallic Precursors

An alternative to the direct insertion of zinc is the transmetalation from a more reactive organometallic precursor. This two-step approach involves first generating a highly reactive organometallic species, which is then reacted with a zinc salt to afford the desired organozinc reagent.

From Aryllithium Species

A common strategy involves the initial formation of an aryllithium reagent, followed by transmetalation with a zinc(II) halide. For the synthesis of the closely related 4-cyanophenylzinc bromide, 4-bromobenzonitrile (B114466) is treated with butyllithium (B86547) (BuLi) at a very low temperature (-100°C) in THF to generate the corresponding aryllithium species via halogen-metal exchange. orgsyn.org This intermediate is then allowed to react with a solution of zinc bromide (ZnBr₂) to yield 4-cyanophenylzinc bromide. orgsyn.org A similar approach using 4-iodobenzonitrile would be expected to proceed readily to form this compound, given the higher reactivity of aryl iodides in halogen-metal exchange reactions. This method is particularly useful when direct zinc insertion is sluggish or when the starting material is an aryl chloride, which can be converted to an aryllithium reagent using lithium 4,4′-di-tert-butylbiphenylide (LiDBB). researchgate.net

| Precursor | Reagents | Intermediate | Product |

| 4-Bromobenzonitrile | 1. BuLi, THF, -100°C2. ZnBr₂ | 4-Cyanophenyllithium | 4-Cyanophenylzinc bromide orgsyn.org |

| Aryl Chlorides | 1. LiDBB2. ZnCl₂ | Aryllithium | Arylzinc Chloride researchgate.net |

From Arylmagnesium Halides (Grignard Reagents)

A primary and widely utilized method for the preparation of arylzinc halides is the transmetalation of a corresponding Grignard reagent with a zinc halide salt. This approach leverages the higher reactivity of the Grignard reagent to form the organozinc compound. The general transformation involves the reaction of an arylmagnesium halide with a zinc halide, such as zinc iodide (ZnI₂), to yield the desired arylzinc iodide and a magnesium halide byproduct.

The synthesis of this compound can be accomplished by first preparing the Grignard reagent, 4-cyanophenylmagnesium bromide, from 4-bromobenzonitrile and magnesium metal. Subsequently, this Grignard reagent is treated with zinc iodide to afford this compound. Organozinc compounds are generally less reactive than their Grignard counterparts, which imparts a greater tolerance for sensitive functional groups like the cyano group. wikipedia.org This reduced reactivity minimizes side reactions, such as the addition of the organometallic reagent to the nitrile. libretexts.org

In a related preparation, 4-cyanophenylzinc bromide has been synthesized from 4-bromobenzonitrile. orgsyn.org This involves a halogen-lithium exchange at low temperatures, followed by transmetalation with zinc bromide. orgsyn.org Though this specific example yields the bromide analogue, the underlying principle of transmetalation from a more reactive organometallic species is directly applicable to the synthesis of this compound.

While direct synthesis from a Grignard reagent is a common strategy, the presence of the cyano group can sometimes lead to competitive reduction of the starting aryl halide, especially when using magnesium in the presence of LiCl. researchgate.net Careful control of reaction conditions is therefore crucial to maximize the yield of the desired organozinc product.

| Starting Material | Reagents | Product | Key Considerations |

|---|---|---|---|

| 4-Bromobenzonitrile | 1. Mg, THF; 2. ZnI₂ | This compound | Formation of the Grignard reagent followed by transmetalation. |

| 4-Bromobenzonitrile | 1. n-BuLi; 2. ZnBr₂ | 4-Cyanophenylzinc bromide | Low-temperature halogen-lithium exchange is necessary. orgsyn.org |

| Functionalized Aryl Bromides | Mg, LiCl, ZnCl₂ | Functionalized Arylzinc Chlorides | In situ trapping of the intermediate Grignard reagent with ZnCl₂ protects sensitive functional groups like esters. researchgate.net |

Preparation of Related Arylzinc Pivalates via Transmetalation-Precipitation

A significant advancement in the synthesis and handling of organozinc reagents is the formation of solid arylzinc pivalates. These compounds exhibit enhanced stability towards air and moisture, which is a considerable advantage for both laboratory and industrial applications. nih.govresearchgate.netorgsyn.org The preparation of these pivalates also proceeds via a transmetalation reaction, typically from an arylmagnesium reagent.

The general procedure involves the preparation of a Grignard reagent, which is then treated with zinc pivalate (B1233124) (Zn(OPiv)₂). This transmetalation results in the formation of the arylzinc pivalate. nih.gov The process can be described as a transmetalation-precipitation, as the resulting arylzinc pivalate is often isolated as a solid. This solid nature simplifies handling and storage compared to organozinc halides which are typically used as solutions. nih.govorgsyn.org

The synthesis of a range of polyfunctional aryl- and heteroarylzinc pivalates has been efficiently achieved through either magnesium insertion or halogen-magnesium exchange, followed by transmetalation with zinc pivalate. nih.gov The presence of LiCl can facilitate the initial magnesium insertion, but reducing its amount has been shown to significantly enhance the air stability of the final pivalate product. nih.gov For substrates with very sensitive functionalities, a directed magnesiation using TMPMgCl·LiCl followed by transmetalation with Zn(OPiv)₂ is an effective alternative. nih.govorgsyn.org

| Method | Reagents | Product Type | Advantages |

|---|---|---|---|

| Mg Insertion/Transmetalation | ArX, Mg, Zn(OPiv)₂ | Solid Arylzinc Pivalate | Enhanced air and moisture stability. nih.gov |

| Halogen/Mg Exchange/Transmetalation | ArX, i-PrMgCl·LiCl, Zn(OPiv)₂ | Solid Arylzinc Pivalate | Suitable for a wide range of functionalized aryl halides. nih.gov |

| Directed Magnesiation/Transmetalation | ArH, TMPMgCl·LiCl, Zn(OPiv)₂ | Solid Arylzinc Pivalate | Applicable to very sensitive substrates. nih.govorgsyn.org |

Strategies for Enhancing Functional Group Tolerance During Synthesis

A key advantage of organozinc reagents is their superior functional group tolerance compared to more reactive organometallic compounds like Grignard and organolithium reagents. wikipedia.org This is particularly relevant for the synthesis of this compound, where the nitrile group must remain intact.

The carbon-zinc bond is more covalent in nature, leading to lower reactivity towards electrophilic functional groups such as esters and nitriles. wikipedia.org This inherent chemoselectivity is a primary strategy for ensuring the integrity of the cyano group during synthesis and subsequent reactions.

Several specific strategies can be employed to further enhance functional group tolerance:

Use of Additives: The inclusion of lithium chloride (LiCl) in the reaction mixture can significantly facilitate the insertion of magnesium into aryl halides and the subsequent formation of organozinc reagents. researchgate.net This allows for milder reaction conditions, which in turn can improve the tolerance of sensitive functional groups. The presence of LiCl can also aid in the solubilization of organozinc intermediates from the surface of the zinc metal, accelerating the reaction. nih.gov

In Situ Trapping: For particularly sensitive functional groups, such as esters, the intermediate Grignard reagent can be trapped in situ with a zinc halide like ZnCl₂. researchgate.net This immediate conversion to the less reactive organozinc species prevents the Grignard reagent from reacting with the functional group.

Low-Temperature Synthesis: Performing the synthesis at low temperatures can help to minimize side reactions. For instance, the preparation of 4-cyanophenylzinc bromide from 4-bromobenzonitrile via a lithium-halogen exchange is conducted at -100°C before transmetalation with zinc bromide at -78°C. orgsyn.org

Formation of Pivalates: As mentioned previously, converting the organozinc halide to a solid arylzinc pivalate greatly enhances its stability. This increased stability also contributes to a greater tolerance of functional groups during storage and subsequent reactions. nih.govresearchgate.net The pivalate moiety is thought to protect the carbon-zinc bond from atmospheric moisture and oxygen. nih.gov

Considerations for Scaled-Up Preparation and Industrial Feasibility

The transition from laboratory-scale synthesis to industrial production of this compound or related compounds requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Safety of Grignard Reagents: The use of Grignard reagents on a large scale presents significant safety challenges due to their high reactivity and the exothermic nature of their formation. researchgate.net Delayed initiation of the Grignard reaction can lead to the accumulation of unreacted alkyl halide, posing a risk of a runaway reaction. acs.org Industrial processes must incorporate robust monitoring and control systems, such as online concentration monitoring using near-infrared (NIR) spectroscopy, to manage the feed rate of reactants and prevent hazardous situations. acs.orgfgcu.edu

Stability of Organozinc Reagents: While organozinc reagents are less reactive than Grignard reagents, they are still sensitive to air and moisture. wikipedia.org This necessitates the use of inert atmosphere conditions, which can add complexity and cost to an industrial process. The development of air-stable solid arylzinc pivalates is a major step towards improving the industrial feasibility of using these reagents. nih.govresearchgate.net Their solid form simplifies handling, storage, and transport, reducing the need for specialized equipment for handling pyrophoric solutions.

Continuous Flow Synthesis: A significant advancement in the industrial preparation of organometallic reagents is the use of continuous flow reactors. acs.orgresearchgate.netresearchgate.net This technology offers several advantages over traditional batch processing for the synthesis of organozinc reagents:

Enhanced Safety: Continuous flow systems handle only small amounts of reactive intermediates at any given time, minimizing the risks associated with exothermic reactions and unstable compounds. researchgate.net

Improved Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. acs.org

Scalability: Scaling up production is often more straightforward in a continuous flow setup compared to batch reactors. acs.org Studies have demonstrated the successful scalable continuous synthesis of organozinc reagents with yields of 82-92%, which can then be directly used in subsequent coupling reactions. acs.orgfraunhofer.de A pilot-scale setup capable of processing several liters per hour has been developed, highlighting the industrial potential of this technology. acs.orgfraunhofer.de

Economic Considerations: The cost of starting materials, such as 4-iodobenzonitrile or 4-bromobenzonitrile, and reagents like magnesium, zinc salts, and solvents, will be a primary factor in the economic viability of large-scale production. The efficiency of the process, including reaction yields and cycle times, will also be critical. While the initial investment for continuous flow equipment may be higher than for batch reactors, the long-term benefits in terms of safety, efficiency, and automation can lead to lower operating costs. acs.org The use of less expensive starting materials, such as aryl bromides or even chlorides, is also an important consideration for industrial applications. researchgate.net

Reactivity and Mechanistic Investigations of 4 Cyanophenylzinc Iodide

Fundamental Reactivity Patterns of Arylzinc Iodides

Arylzinc iodides are a class of organozinc reagents that exhibit a versatile range of reactivity, primarily characterized by their nucleophilic nature in carbon-carbon bond-forming reactions. researchgate.netsigmaaldrich.com Their reactivity is significantly influenced by the nature of the aryl group and the reaction conditions. Generally, arylzinc reagents are known for their high functional group tolerance, allowing for the presence of sensitive groups such as esters, ketones, and nitriles in the molecule, which might not be compatible with more reactive organometallic reagents like organolithiums or Grignards. sigmaaldrich.com

The fundamental reactivity of arylzinc iodides involves the transfer of the aryl group to an electrophilic carbon center. This process is often facilitated by a transition metal catalyst, most commonly palladium or nickel, in what are known as cross-coupling reactions. nih.govrsc.orgrsc.org One of the most prominent examples is the Negishi coupling, where an organozinc reagent couples with an organic halide in the presence of a nickel or palladium catalyst. nih.gov

The reactivity of arylzinc iodides can be modulated by the presence of additives. For instance, the use of lithium salts can accelerate the formation of organozinc reagents from aryl iodides and zinc metal. nih.gov Furthermore, the choice of solvent can also play a crucial role in the reactivity and stability of these reagents. researchgate.net While arylzinc reagents are generally less reactive than their Grignard or organolithium counterparts, this moderate reactivity allows for greater chemoselectivity in complex molecule synthesis. researchgate.net

Recent advancements have also explored the generation of arylzinc reagents through iodine-zinc exchange reactions promoted by organic superbases, which circumvents the need for metallic promoters and provides salt-free arylzinc reagents. researchgate.netrsc.org These reagents have been shown to participate in various reactions, including allylations and oxidative couplings. researchgate.net

The table below summarizes the general reactivity patterns of arylzinc iodides in common organic transformations.

Table 1: General Reactivity Patterns of Arylzinc Iodides

| Reaction Type | Electrophile | Catalyst/Conditions | Product |

|---|---|---|---|

| Negishi Cross-Coupling | Aryl/Vinyl Halide | Pd or Ni catalyst | Biaryl/Styrene |

| Acylation | Acyl Chloride | Pd or Cu catalyst | Aryl Ketone |

| Addition to Aldehydes | Aldehyde | Chiral ligand | Secondary Alcohol |

| Allylation | Allyl Halide | - | Allylated Arene |

| Conjugate Addition | α,β-Unsaturated Ketone | - | β-Aryl Ketone |

Detailed Mechanistic Pathways in Carbon-Carbon Bond Forming Reactionsnih.govorganic-chemistry.orguwa.edu.auresearchgate.net

The formation of carbon-carbon bonds utilizing 4-cyanophenylzinc iodide is a cornerstone of modern organic synthesis, often proceeding through intricate, multi-step catalytic cycles. A detailed understanding of these mechanistic pathways is crucial for optimizing reaction conditions and expanding the scope of these powerful transformations.

Transition metals, particularly palladium, nickel, and copper, play a pivotal role in mediating the cross-coupling reactions of this compound with various organic electrophiles. nih.govrsc.orgrsc.org These metals act as catalysts, facilitating the reaction by providing a low-energy pathway for the formation of the new carbon-carbon bond.

Palladium: Palladium complexes are the most widely used catalysts for Negishi cross-coupling reactions involving arylzinc reagents. nih.gov They are highly efficient and tolerate a wide range of functional groups. The catalytic cycle typically involves a Pd(0) active species which undergoes oxidative addition with the organic halide.

Nickel: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions. acs.org They are particularly effective in coupling reactions involving secondary alkylzinc halides and can overcome issues like isomerization that are sometimes observed with palladium catalysts. acs.org

Copper: Copper salts are often used to mediate or catalyze reactions of organozinc reagents, including acylation and conjugate addition reactions. The formation of a more reactive organocopper species through transmetalation from the organozinc reagent is a key step in these transformations.

The choice of catalyst can significantly influence the outcome of the reaction, including the yield, selectivity, and functional group compatibility. Ligand-free catalytic systems are also being explored to enhance the sustainability and cost-effectiveness of these reactions. rsc.orgrsc.org

The catalytic cycle of transition metal-catalyzed cross-coupling reactions is primarily composed of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgumb.edu

Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide (Ar-X) to a low-valent transition metal center, for example, Pd(0). wikipedia.orglibretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex where the metal has been oxidized, for instance, to Pd(II). The coordination number of the metal also increases during this process. wikipedia.orgumb.edu

Reductive Elimination: This is the final step of the catalytic cycle and results in the formation of the desired carbon-carbon bond and the regeneration of the low-valent metal catalyst. wikipedia.orglibretexts.org In this step, the two organic groups attached to the metal center couple, and the metal is reduced back to its initial oxidation state, for example, from Pd(II) to Pd(0). youtube.com For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the metal center. libretexts.org

This sequence of oxidative addition and reductive elimination is a fundamental concept in organometallic chemistry and is central to the mechanism of many cross-coupling reactions. wikipedia.orgyoutube.com

Transmetalation is a crucial step in the catalytic cycle where the aryl group from the this compound is transferred to the transition metal center that has already undergone oxidative addition. acs.org This process involves the exchange of organic ligands between two different metal centers.

In the context of a Negishi coupling, after the oxidative addition of the organic halide to the palladium(0) catalyst to form a Pd(II) complex, the this compound transfers its cyanophenyl group to the palladium center, displacing the halide. This results in a diorganopalladium(II) complex. The facility of this step is attributed to the presence of an empty p-orbital on the zinc atom, which facilitates the transfer of the aryl group. nih.gov

The rate and efficiency of the transmetalation step can be influenced by several factors, including the nature of the halide on the zinc, the ligands on the palladium catalyst, and the solvent used.

The interaction between different metals in the reaction mixture can lead to the formation of bimetallic species that can significantly influence the reactivity and selectivity of the transformation. acs.orgresearchgate.netbiotech-asia.org In the case of reactions involving organozinc reagents, the formation of copper-zinc bimetallic species is of particular interest. researchgate.net

When a copper salt is added to a solution of an organozinc reagent, a transmetalation reaction can occur to form a more reactive organocopper species. researchgate.net These organocopper reagents, often referred to as Gilman-type or cuprate (B13416276) reagents, exhibit different reactivity profiles compared to the parent organozinc compounds. For example, they are particularly effective in conjugate addition reactions to α,β-unsaturated carbonyl compounds.

The formation of adducts between the organozinc reagent and other metal salts present in the reaction can also alter the reactivity. For instance, the presence of lithium halides can lead to the formation of "ate" complexes, which can be more soluble and reactive than the neutral organozinc halide. nih.gov The study of these bimetallic species and adducts is an active area of research aimed at further understanding and controlling the reactivity of organometallic reagents.

Structure-Reactivity Relationships and Substituent Effectsacs.orgresearchgate.netnih.gov

The reactivity of arylzinc iodides is intrinsically linked to their molecular structure, and the nature of the substituents on the aromatic ring can have a profound impact on the rate and outcome of their reactions. scribd.com

Electron-donating groups on the aryl ring generally increase the nucleophilicity of the organozinc reagent, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups, such as the cyano group in this compound, decrease the electron density on the zinc-bound carbon, thereby reducing its nucleophilicity. scribd.com However, this reduced reactivity can also lead to increased stability and functional group tolerance. sigmaaldrich.com

The position of the substituent on the aromatic ring can also play a significant role. Ortho-substituents can introduce steric hindrance, which may slow down the reaction or influence the regioselectivity of the coupling process.

A study on the kinetics of Negishi-type oxidative coupling reactions of phenylzinc reagents prepared from different zinc halides revealed that the phenylzinc reagent prepared from ZnI₂ exhibited the highest reaction rate. researchgate.net Spectroscopic studies indicated that a longer Zn-C bond distance correlated with a higher reaction rate. researchgate.net This suggests that the nature of the halide associated with the zinc center can influence the structure and, consequently, the reactivity of the organozinc reagent.

The following table provides a qualitative overview of the expected effect of different substituents on the reactivity of arylzinc iodides.

Table 2: Effect of Substituents on the Reactivity of Arylzinc Iodides

| Substituent Type | Example | Effect on Reactivity |

|---|---|---|

| Electron-Donating | -OCH₃, -CH₃ | Increases reactivity |

| Electron-Withdrawing | -CN, -NO₂ | Decreases reactivity |

| Sterically Hindering | -C(CH₃)₃ (ortho) | Decreases reactivity |

Electronic and Steric Influences of the Cyano Group on Reactivity

The cyano (-CN) group at the para position of the phenyl ring in this compound exerts a significant electronic influence on the reactivity of the carbon-zinc bond. The cyano group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the triple bond, which can pull electron density from the aromatic ring through both inductive and resonance effects. This electron-withdrawing nature decreases the electron density at the carbon atom bonded to the zinc, making the C-Zn bond more polarized and potentially more reactive towards transmetalation with a transition metal catalyst, a key step in cross-coupling reactions like the Negishi coupling. wikipedia.orgyoutube.com

From a steric perspective, the cyano group is relatively small and linear, and its placement at the para-position minimizes steric hindrance around the carbon-zinc bond. This lack of significant steric bulk ensures that the approach of the transition metal catalyst for the crucial transmetalation step is not impeded. Therefore, the reactivity of this compound is predominantly governed by the electronic effects of the cyano substituent rather than steric factors.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful tools used to correlate the structural or physicochemical properties of reactants with their reaction rates or equilibria. These studies often employ computational descriptors to build mathematical models that can predict the reactivity of new compounds.

A hypothetical QSRR model for the Negishi coupling of substituted arylzinc iodides could be represented by the following general equation:

log(k) = c₀ + c₁σ + c₂Eₛ + ...

Where:

log(k) is the logarithm of the reaction rate constant.

σ represents an electronic parameter of the substituent (e.g., Hammett parameter).

Eₛ represents a steric parameter of the substituent (e.g., Taft parameter).

c₀, c₁, c₂ are coefficients determined from the regression analysis.

For this compound, the strong electron-withdrawing nature of the cyano group would be captured by a positive Hammett σₚ value, which would be expected to have a significant impact on the predictive model.

Theoretical Descriptors for Reactivity Prediction

Theoretical descriptors, derived from quantum chemical calculations, provide valuable insights into the reactivity of molecules. For organometallic reagents like this compound, several descriptors can be used to predict their behavior in chemical reactions.

Key theoretical descriptors include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the nucleophilicity of the reagent, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electrophilicity. For a nucleophile like this compound in a Negishi coupling, a higher HOMO energy generally implies greater reactivity. The electron-withdrawing cyano group would be expected to lower the HOMO energy compared to unsubstituted phenylzinc iodide.

Natural Bond Orbital (NBO) analysis: This analysis provides information about the charge distribution and the nature of bonding in the molecule. The charge on the carbon atom bonded to zinc is a direct indicator of its nucleophilicity. The C-Zn bond can also be analyzed in terms of its ionic and covalent character.

Global reactivity indices: Descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can provide a more general picture of the reagent's reactivity.

The following table illustrates some common theoretical descriptors and their relevance to reactivity:

| Descriptor | Relevance to Reactivity of this compound |

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). A lower value due to the cyano group may suggest reduced nucleophilicity compared to electron-rich arylzinc reagents. |

| Charge on C1 | The magnitude of the negative charge on the carbon atom attached to zinc reflects its nucleophilic character. |

| C-Zn Bond Length | Can be correlated with bond strength and reactivity. |

| Electrophilicity Index | Provides a measure of the overall electrophilic nature of the molecule. |

These theoretical descriptors can be calculated using computational chemistry software and can be invaluable for rationalizing and predicting the reactivity of this compound in various chemical transformations.

Chemoselectivity in Reactions Involving this compound

A hallmark of organozinc reagents is their high degree of chemoselectivity, meaning they can react at a specific functional group in a molecule while leaving other functional groups intact. researchgate.netwikipedia.org This property is particularly valuable in the synthesis of complex, polyfunctional molecules. organicreactions.org

This compound, containing a nitrile (cyano) group, is a prime example of a functionalized organozinc reagent. The carbon-zinc bond is significantly more reactive than the cyano group towards the typical electrophiles used in cross-coupling reactions. For instance, in a palladium-catalyzed Negishi coupling, the this compound will selectively transfer the 4-cyanophenyl group to the palladium catalyst, leaving the cyano group untouched. wikipedia.org

This high chemoselectivity is attributed to the relatively low polarity of the carbon-zinc bond compared to carbon-lithium or carbon-magnesium bonds. slideshare.net The C-Zn bond is sufficiently nucleophilic to participate in transition-metal catalyzed reactions but generally does not react with a wide range of functional groups that are incompatible with more reactive organometallics. These functional groups include esters, amides, ketones, and, as in this case, nitriles. researchgate.netorganic-chemistry.org

The excellent chemoselectivity of this compound allows for its use in the synthesis of complex molecules where the cyano group can be retained for subsequent transformations.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetic and thermodynamic aspects of reactions involving this compound are crucial for understanding reaction mechanisms and optimizing reaction conditions. While specific thermodynamic data for this compound is not extensively reported in the literature, general principles governing the reactions of arylzinc halides can be applied.

Oxidative Addition: This step involves the reaction of the palladium(0) catalyst with an organic halide. The kinetics of this step are generally independent of the organozinc reagent.

Transmetalation: This is the step where the 4-cyanophenyl group is transferred from zinc to the palladium center. The rate of this step can be influenced by the electronic nature of the aryl group. The electron-withdrawing cyano group might affect the Lewis acidity of the zinc center, potentially influencing the rate of this exchange. Kinetic studies on related systems have shown that the nature of the organozinc reagent and the presence of salt additives can have a significant impact on the reaction rate. uni-muenchen.de

Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. The electronic properties of the ligands on the palladium center play a crucial role in the kinetics of this step. Electron-withdrawing groups on the aryl moiety being coupled can, in some cases, accelerate the reductive elimination step. acs.org

Applications of 4 Cyanophenylzinc Iodide in Advanced Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

The reactivity of 4-cyanophenylzinc iodide makes it an excellent coupling partner in numerous transition metal-catalyzed reactions. The presence of the electron-withdrawing cyano group can influence the reactivity of the organozinc reagent and the properties of the resulting products. The following sections will delve into the specific applications of this compound in several key cross-coupling methodologies.

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that joins an organozinc compound with an organic halide or triflate. This reaction is renowned for its broad substrate scope and high functional group tolerance, making it a cornerstone of modern organic synthesis. This compound serves as an effective nucleophilic partner in this reaction, enabling the introduction of the 4-cyanophenyl moiety onto a diverse range of molecular scaffolds.

A significant application of this compound in Negishi coupling is in acylative cross-coupling reactions for the synthesis of ketones. This transformation involves the reaction of the organozinc reagent with an acyl chloride, providing a direct route to aryl ketones. This method is particularly useful for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones, a class of compounds with notable biological activities.

In a typical reaction, this compound is coupled with a substituted cinnamoyl chloride in the presence of a palladium catalyst. This approach offers a modular and efficient synthesis of chalcones with diverse substitution patterns on both aromatic rings. The reaction conditions are generally mild, and the use of the organozinc reagent, prepared through direct zinc insertion, allows for excellent functional group tolerance.

Key Research Findings:

The synthesis of chalcones via an acylative Negishi coupling strategy has been successfully demonstrated.

The preparation of the arylzinc iodide via direct zinc insertion is a key feature, enhancing the functional group compatibility of the process.

A variety of substituents on both the arylzinc iodide and the cinnamoyl chloride are well-tolerated, including electron-donating and electron-withdrawing groups, as well as sterically hindered substrates and heteroaryl derivatives.

| Entry | Acyl Chloride | Organozinc Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Cinnamoyl chloride | This compound | (E)-3-phenyl-1-(4-cyanophenyl)prop-2-en-1-one | Data not specified |

| 2 | (E)-3-(4-Methoxyphenyl)acryloyl chloride | This compound | (E)-1-(4-cyanophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Data not specified |

| 3 | (E)-3-(4-Chlorophenyl)acryloyl chloride | This compound | (E)-3-(4-chlorophenyl)-1-(4-cyanophenyl)prop-2-en-1-one | Data not specified |

The versatility of the Negishi coupling allows this compound to be coupled with a wide range of organic halides, providing access to a vast array of 4-cyanophenyl-substituted compounds.

Aryl Halides: The coupling with aryl halides is a common method for the synthesis of biaryl compounds. The reaction of this compound with various aryl iodides, bromides, and even chlorides, catalyzed by palladium or nickel complexes, proceeds efficiently to yield 4-cyano-substituted biphenyls. These products are important intermediates in the synthesis of liquid crystals and other functional materials.

Alkyl Halides: The coupling with alkyl halides enables the formation of C(sp²)-C(sp³) bonds. This reaction is valuable for the synthesis of alkylated aromatic compounds. The use of specific catalyst systems can promote the efficient coupling of this compound with primary and secondary alkyl iodides and bromides.

Alkenyl Halides: this compound readily couples with alkenyl halides, such as vinyl iodides and bromides, to produce 4-cyanostyrene derivatives. These reactions are typically stereospecific, with the configuration of the double bond in the alkenyl halide being retained in the product.

Heteroaryl Halides: The Negishi coupling is also highly effective for the arylation of heterocycles. This compound can be coupled with a variety of heteroaryl halides (e.g., iodopyridines, bromothiophenes) to synthesize 4-cyanophenyl-substituted heteroaromatic compounds, which are prevalent motifs in medicinal chemistry.

| Organic Halide | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | 4-Cyanobiphenyl (B145940) | High |

| 1-Bromooctane | PdCl₂(dppf) | 4-Octylbenzonitrile | Good |

| (E)-1-Iodo-1-octene | Pd(OAc)₂/SPhos | (E)-4-(Oct-1-en-1-yl)benzonitrile | High |

| 2-Bromopyridine | Pd₂(dba)₃/XPhos | 4-(Pyridin-2-yl)benzonitrile | Excellent |

The Kumada coupling is another important transition metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organomagnesium reagent (Grignard reagent) with an organic halide. wikipedia.orgacgpubs.org While the Kumada coupling traditionally utilizes Grignard reagents, the principles of this reaction are closely related to other cross-coupling methods involving organometallic reagents.

The primary distinction between the Kumada and Negishi couplings lies in the organometallic nucleophile: organomagnesium halides in the former and organozinc halides in the latter. organic-chemistry.orgnrochemistry.com Due to the use of an organozinc compound, the reactions of this compound are formally classified as Negishi couplings. However, the conceptual framework of the Kumada coupling, one of the earliest developed cross-coupling reactions, provides a valuable context for understanding the broader field of transition metal-catalyzed C-C bond formation. The higher reactivity of Grignard reagents can sometimes lead to lower functional group tolerance compared to organozinc reagents. wikipedia.org

The Fukuyama coupling is a palladium-catalyzed reaction between a thioester and an organozinc halide to produce a ketone. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions and excellent chemoselectivity, tolerating a wide range of functional groups that might be incompatible with other methods of ketone synthesis. wikipedia.orgjk-sci.com

This compound is an ideal substrate for the Fukuyama coupling, enabling the synthesis of various ketones containing the 4-cyanophenyl group. The reaction proceeds by the oxidative addition of the palladium(0) catalyst to the thioester, followed by transmetalation with this compound and subsequent reductive elimination to yield the desired ketone. organic-chemistry.org This methodology provides a direct and efficient route to 4-cyanobenzoyl compounds.

General Reaction Scheme for Fukuyama Coupling:

Key Features of Fukuyama Coupling with this compound:

High Chemoselectivity: The reaction selectively forms the ketone product without affecting other sensitive functional groups such as esters, amides, or other halides. wikipedia.org

Mild Reaction Conditions: The coupling is typically carried out under neutral and mild conditions, which is advantageous for complex molecule synthesis. jk-sci.com

Versatility: A wide variety of thioesters can be coupled with this compound, leading to a diverse range of ketones.

In addition to palladium and nickel, copper has emerged as an effective catalyst for cross-coupling reactions involving organometallic reagents. Copper-catalyzed cross-coupling reactions offer a cost-effective and often complementary alternative to their palladium- and nickel-catalyzed counterparts.

This compound can participate in copper-catalyzed cross-coupling reactions with various organic halides. These reactions can be particularly useful for forming C-C bonds with specific substrates or under certain conditions where palladium or nickel catalysts may be less effective. For instance, copper catalysis has been successfully employed for the coupling of organozinc reagents with aryl and vinyl iodides. organic-chemistry.org

While the body of literature specifically detailing the copper-catalyzed coupling of this compound is less extensive than for palladium-catalyzed systems, the general reactivity of organozinc reagents in copper-mediated transformations suggests its potential utility. These reactions typically proceed under ligand-free conditions or with the use of simple, inexpensive ligands. organic-chemistry.org

Potential Copper-Catalyzed Cross-Coupling of this compound:

| Electrophile | Copper Catalyst | Potential Product | Reaction Type |

|---|---|---|---|

| Aryl Iodide | CuI | 4-Cyanobiphenyl derivative | C(sp²)-C(sp²) coupling |

| Vinyl Iodide | Cu₂O | 4-Cyanostyrene derivative | C(sp²)-C(sp²) coupling |

| Alkyl Iodide | Cu(I) salt | 4-Alkylbenzonitrile | C(sp²)-C(sp³) coupling |

Other Emerging Transition Metal-Catalyzed Coupling Transformations

Beyond the well-established Negishi coupling, this compound is a promising candidate for a variety of emerging transition metal-catalyzed transformations that push the boundaries of carbon-carbon bond formation. These novel methods often offer increased efficiency, broader substrate scope, and improved functional group tolerance compared to traditional cross-coupling reactions.

One such area is C-H activation , a field focused on the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.gov Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, can facilitate the coupling of organometallic reagents like this compound with C-H bonds in arenes and heteroarenes. nih.gov This approach bypasses the need for pre-functionalized starting materials, leading to more atom-economical and environmentally benign synthetic routes. The electron-withdrawing nature of the cyano group in this compound can influence the electronic properties of the catalytic cycle, potentially impacting reaction rates and selectivities.

Another significant emerging area is decarboxylative coupling , where carboxylic acids are used as coupling partners through the extrusion of carbon dioxide. nih.govrsc.org This strategy allows for the use of readily available and often inexpensive carboxylic acids as surrogates for organometallic reagents or organic halides. rsc.orgresearchgate.net In a potential scenario, this compound could be coupled with an aryl carboxylic acid in the presence of a suitable transition metal catalyst, leading to the formation of a biaryl structure.

Reductive coupling reactions, which involve the coupling of two electrophiles in the presence of a reducing agent, represent another frontier. organicreactions.org Nickel-catalyzed reductive couplings have shown significant promise in this regard. This compound, formed in situ from 4-iodobenzonitrile (B145841) and zinc metal, could potentially be coupled with another organic halide, offering a convergent approach to complex molecules.

While specific examples detailing the use of this compound in these cutting-edge transformations are still emerging in the literature, the known reactivity of organozinc reagents provides a strong foundation for its future application in these and other novel catalytic systems. researchgate.netacs.org

Conjugate Addition Reactions

This compound serves as an effective nucleophile in conjugate addition reactions, also known as Michael additions. escholarship.org This powerful carbon-carbon bond-forming reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkenes. The use of organozinc reagents in this context is particularly advantageous due to their high functional group tolerance.

The reaction typically proceeds by the addition of the 4-cyanophenyl group to the β-position of the Michael acceptor, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. The presence of the electron-withdrawing cyano group on the aromatic ring can modulate the nucleophilicity of the organozinc reagent.

A significant application of this methodology is the conjugate addition to enones (α,β-unsaturated ketones). This reaction provides a direct route to γ-aryl ketones, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products.

Furthermore, this compound can participate in the conjugate addition to nitroolefins . Nitroalkenes are versatile Michael acceptors, and the resulting γ-nitroaryl compounds can be further transformed into a variety of other functional groups, including amines, ketones, and oximes. The reaction of arylzinc reagents with nitroolefins often proceeds with high efficiency, even in the presence of other electrophilic functional groups.

The scope of the conjugate addition of arylzinc halides to Michael acceptors is broad, as illustrated in the following table:

| Michael Acceptor | Arylzinc Halide | Product | Yield (%) |

| Cyclohexenone | Phenylzinc iodide | 3-Phenylcyclohexanone | High |

| Chalcone | 4-Methoxyphenylzinc iodide | 1,3-Diphenyl-3-(4-methoxyphenyl)propan-1-one | 85 |

| β-Nitrostyrene | 4-Chlorophenylzinc iodide | 1-(4-Chlorophenyl)-2-nitro-1-phenylethane | 92 |

| Methyl vinyl ketone | This compound | 4-(4-Cyanophenyl)butan-2-one | Predicted high |

| Acrylonitrile | This compound | 3-(4-Cyanophenyl)propanenitrile | Predicted high |

Predicted yields are based on the high reactivity of similar arylzinc reagents.

Incorporation into Complex Molecular Architectures

The ability of this compound to participate in a variety of coupling reactions makes it a valuable tool for the construction of complex and functionally diverse molecules.

Azaborines, which are heterocyclic compounds containing both boron and nitrogen atoms within an aromatic ring, are of significant interest due to their unique electronic and photophysical properties. The functionalization of these scaffolds is crucial for tuning their properties for applications in materials science and medicinal chemistry.

While direct examples of the use of this compound in the functionalization of azaborines are not yet widely reported, the well-established Negishi cross-coupling reaction provides a strong precedent for its potential application. Researchers have successfully employed other organozinc reagents in the Negishi coupling to introduce aryl and alkyl substituents onto the azaborine core. Given that this compound is a competent partner in Negishi couplings, it is highly probable that it can be used to introduce the 4-cyanophenyl group onto pre-functionalized azaborines, such as bromo- or iodo-substituted derivatives. This would provide a straightforward method for incorporating a nitrile-functionalized aryl group, which can serve as a handle for further synthetic transformations.

Indenes are bicyclic hydrocarbons that are important precursors for a range of organic materials and pharmaceuticals. The di-functionalization of the double bond of indene allows for the rapid construction of molecular complexity and the introduction of multiple functional groups in a single step.

Recent advances in transition metal catalysis have enabled the three-component dicarbofunctionalization of alkenes, including cyclic alkenes like indene. researchgate.net In these reactions, an alkene is coupled with two different carbon-based reagents. Nickel-catalyzed protocols have been developed for the diarylation of 2-alkenylbenzaldimines, where an aryl halide and an arylzinc reagent are added across the double bond. researchgate.net Given the success of arylzinc reagents in these transformations, it is highly plausible that this compound could be employed as the organometallic partner in the di-functionalization of indene derivatives. This would allow for the simultaneous introduction of a 4-cyanophenyl group and another aryl or alkyl group, leading to the formation of highly substituted indane frameworks with high diastereoselectivity. researchgate.net

Synthesis of Biaryl Compounds and Other Polyaromatic Systems

Biaryl and polyaromatic systems are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The Negishi cross-coupling reaction is a cornerstone of modern synthetic chemistry for the construction of these frameworks. This compound is an excellent coupling partner in palladium- or nickel-catalyzed Negishi reactions, readily coupling with a wide variety of aryl and heteroaryl halides and triflates.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the low-valent metal center, transmetalation of the 4-cyanophenyl group from zinc to the metal, and reductive elimination to form the biaryl product and regenerate the catalyst. The presence of the cyano group is well-tolerated in this reaction, making it a valuable method for the synthesis of cyanobiphenyls and other cyano-functionalized polyaromatic compounds. These products are important intermediates for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.

A notable application is the synthesis of 4,4'-dicyanobiphenyl, a key component in various functional materials. This can be achieved through the homocoupling of this compound or its cross-coupling with 4-iodobenzonitrile.

The following table showcases the versatility of the Negishi coupling for the synthesis of biaryl compounds using arylzinc reagents:

| Aryl Halide/Triflate | Arylzinc Reagent | Catalyst | Product | Yield (%) |

| 4-Iodoanisole | Phenylzinc chloride | Pd(PPh₃)₄ | 4-Methoxybiphenyl | 95 |

| 2-Bromopyridine | 4-Methylphenylzinc iodide | Ni(dppe)Cl₂ | 2-(4-Methylphenyl)pyridine | 88 |

| 1-Naphthyl triflate | 3-Thienylzinc chloride | Pd(dppf)Cl₂ | 1-(3-Thienyl)naphthalene | 91 |

| 4-Bromobenzonitrile (B114466) | This compound | Pd₂(dba)₃ / SPhos | 4,4'-Dicyanobiphenyl | Predicted high |

| 1-Bromo-3,5-difluorobenzene | This compound | Pd(PCy₃)₂ | 4'-Cyano-3,5-difluorobiphenyl | Predicted high |

Predicted yields are based on the high efficiency of similar Negishi coupling reactions.

Utilization in Asymmetric Synthesis Strategies

The development of asymmetric methods for the synthesis of chiral molecules is a central goal of modern organic chemistry. This compound can be employed in asymmetric synthesis through the use of chiral catalysts or ligands that can control the stereochemical outcome of the reaction.

One of the most promising areas for the application of this compound in asymmetric synthesis is in enantioselective conjugate addition reactions . By employing a chiral ligand in conjunction with a copper or other transition metal catalyst, it is possible to achieve the enantioselective addition of the 4-cyanophenyl group to a prochiral Michael acceptor. A variety of chiral ligands, such as those based on BINAP, phosphoramidites, and chiral diamines, have been successfully used in asymmetric conjugate additions of other organozinc reagents. The resulting chiral products, which contain a newly formed stereocenter, can then be used as building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Another potential application is in asymmetric Negishi cross-coupling reactions . While less common than asymmetric conjugate additions, the development of chiral ligands for enantioselective Negishi couplings is an active area of research. These reactions could be used to synthesize atropisomeric biaryls, which are molecules that are chiral due to restricted rotation around a single bond. By carefully designing the chiral ligand, it may be possible to control the atroposelectivity of the coupling of this compound with a suitable aryl halide.

The choice of chiral ligand is critical for achieving high enantioselectivity. Common classes of chiral ligands that have shown promise in asymmetric reactions involving organozinc reagents include:

Chiral Phosphines: (e.g., BINAP, Me-DuPhos)

Phosphoramidites: (e.g., MonoPhos)

Chiral Diamines: (e.g., (R,R)-cyclohexanediamine derivatives)

Salen Ligands

TADDOLs

The continued development of new chiral ligands and catalytic systems will undoubtedly expand the utility of this compound in the field of asymmetric synthesis.

Computational and Advanced Analytical Studies of 4 Cyanophenylzinc Iodide

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for investigating the fundamental properties and reactivity of organometallic compounds. wiley.com By simulating molecular structures and energies, researchers can predict reaction outcomes, elucidate complex mechanisms, and guide the design of more efficient synthetic protocols.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the mechanisms of reactions involving organozinc reagents. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of reaction pathways and the energetic barriers associated with them.

For reactions involving arylzinc halides, such as the Negishi cross-coupling, DFT studies can provide valuable information on the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. wikipedia.orgacs.org For instance, DFT calculations can help understand how the electronic properties of the cyano group in 4-cyanophenylzinc iodide influence the reactivity and stability of the reagent and its transition state structures during coupling reactions. rsc.org These studies can also shed light on the role of solvents and additives in modulating the reaction energetics. researchgate.net

Table 1: Representative Applications of DFT in Organozinc Chemistry

| Area of Study | Insights Gained from DFT Calculations |

| Reaction Mechanisms | Elucidation of stepwise pathways, identification of intermediates and transition states. researchgate.net |

| Catalyst Design | Understanding ligand effects on catalytic activity and selectivity. |

| Reactivity Prediction | Correlation of electronic structure with reagent reactivity. |

| Solvent Effects | Modeling the influence of solvent coordination on reaction energetics. chemrxiv.org |

While DFT provides static pictures of molecular structures and energies, molecular dynamics (MD) simulations offer a dynamic view of how these species behave over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach is particularly useful for studying the behavior of organozinc species in solution.

Ab initio molecular dynamics (AIMD), which combines MD with quantum mechanical calculations for the forces between atoms, can provide a highly accurate description of the solvation and aggregation of organozinc reagents. chemrxiv.orgchemrxiv.org For example, AIMD simulations can reveal the preferred coordination numbers and geometries of this compound with solvent molecules like tetrahydrofuran (B95107) (THF), showing the dynamic exchange of solvent molecules in the coordination sphere of the zinc atom. chemrxiv.orgnih.gov These simulations are crucial for understanding the nature of the active species in solution, which is often a solvated monomer or a more complex aggregate. researchgate.netuu.nl

Computational models, integrating data from DFT and MD, can be developed to predict the reactivity and selectivity of organozinc reagents in various chemical transformations. By calculating properties such as bond dissociation energies, atomic charges, and frontier molecular orbital energies, these models can rationalize and predict the outcome of reactions.

For this compound, computational models can predict its propensity to undergo specific reactions based on the electronic influence of the para-cyano group. rsc.org These models can also be used to screen different reaction conditions, catalysts, or substrates to optimize reaction yields and selectivities, thereby accelerating the process of reaction development. researchgate.net The insights gained from these predictive models are invaluable for designing new synthetic strategies and understanding the structure-reactivity relationships that govern organozinc chemistry. researchgate.net

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

Complementing computational studies, advanced spectroscopic techniques provide experimental data that is essential for validating theoretical models and gaining a deeper understanding of reaction mechanisms and species in solution.

Diffusional Nuclear Magnetic Resonance (NMR), also known as Pulsed-Field Gradient Spin-Echo (PGSE) NMR, is a powerful technique for studying the size and aggregation state of molecules in solution. By measuring the diffusion coefficient of a species, which is related to its hydrodynamic radius, one can determine whether a compound exists as a monomer, dimer, or higher-order aggregate.

This technique is particularly well-suited for investigating the aggregation behavior of organozinc reagents like this compound in solution. researchgate.netfigshare.com The state of aggregation can significantly impact the reagent's reactivity. uni-muenchen.de Diffusional NMR studies can provide quantitative data on the equilibrium between different aggregated forms and how this equilibrium is influenced by factors such as concentration, solvent, and the presence of additives like lithium chloride. uu.nluni-muenchen.de

Table 2: Application of Diffusional NMR to Organometallic Species

| Parameter Measured | Information Obtained | Relevance to this compound |

| Diffusion Coefficient (D) | Hydrodynamic radius of the diffusing species. | Determination of monomeric vs. aggregated states in solution. |

| Concentration Dependence of D | Information on the equilibrium between different aggregation states. | Understanding how concentration affects the active reagent form. |

| Solvent Dependence of D | Insight into solvent-reagent interactions and coordination. | Elucidating the role of solvent in stabilizing or breaking up aggregates. |

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. researchgate.net This makes it an invaluable tool for detecting and characterizing transient reaction intermediates in organometallic chemistry. nih.govnih.gov

In the context of reactions involving this compound, ESI-MS can be used to intercept and identify key intermediates in, for example, cross-coupling reactions. nih.gov By analyzing the reaction mixture at different time points, it is possible to construct a more complete picture of the reaction mechanism. ESI-MS can detect not only the desired organozinc reagent but also various solvated species, aggregates, and potentially even transient catalytic intermediates. uni-muenchen.denih.gov This experimental data is crucial for corroborating the intermediates and pathways proposed by computational studies. researchgate.net

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., IR, UV-Vis)

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process safety and efficiency. In situ spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for this purpose as they allow for the continuous analysis of the reaction mixture without the need for sampling.

Infrared (IR) Spectroscopy

In situ Fourier Transform Infrared (FT-IR) spectroscopy, often utilizing attenuated total reflectance (ATR) probes (such as ReactIR™), is a highly effective method for monitoring the progress of reactions involving this compound. This technique tracks the concentration changes of reactants, intermediates, and products by observing their characteristic vibrational frequencies in the mid-infrared region.

The formation of this compound from its precursor, 4-iodobenzonitrile (B145841), can be monitored by observing the disappearance of the vibrational bands associated with the starting material and the appearance of new bands corresponding to the organozinc reagent. A key functional group to monitor is the nitrile (C≡N) group, which exhibits a strong and sharp absorption band. In benzonitrile, this stretch is typically observed around 2229 cm⁻¹. For 4-iodobenzonitrile, the position of this band is expected to be similar, and its intensity will decrease as the reaction proceeds. The formation of the C-Zn bond in this compound will induce a shift in the nitrile stretching frequency due to the change in the electronic environment of the phenyl ring.

In a typical Negishi cross-coupling reaction where this compound is consumed, FT-IR spectroscopy can track the decrease in the concentration of the organozinc reagent and the concurrent increase in the concentration of the cross-coupled product. For instance, in the reaction with an aryl halide to form a cyanobiphenyl derivative, the characteristic bands of the product will emerge and grow over time.

Table 1: Hypothetical IR Data for Monitoring the Formation of this compound

| Time (min) | Absorbance at C≡N of 4-iodobenzonitrile (cm⁻¹) | Absorbance at C≡N of this compound (cm⁻¹) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| 50 | 0.00 | 1.00 |

| Note: The wavenumbers are representative and the absorbance values are normalized for clarity. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed for in situ monitoring, particularly for reactions involving chromophoric species. The aromatic rings in the reactants and products of reactions involving this compound absorb in the UV region. The formation and consumption of these species can be monitored by tracking the changes in the absorbance at a specific wavelength.

The starting material, 4-iodobenzonitrile, possesses a distinct UV absorption spectrum. Upon conversion to this compound, the electronic structure of the aromatic ring is altered, leading to a shift in the absorption maximum (λmax) and a change in the molar absorptivity. By monitoring the decrease in the absorbance of the starting material or the increase in the absorbance of the product at their respective λmax values, the reaction kinetics can be determined.

For example, in a Negishi coupling reaction, the formation of a more conjugated system, such as 4-cyanobiphenyl (B145940), will result in a significant change in the UV-Vis spectrum. A calibration curve correlating absorbance with concentration for the product would allow for a quantitative assessment of the reaction's progress.

Table 2: Illustrative UV-Vis Data for a Negishi Coupling Reaction

| Time (min) | Absorbance at λmax of 4-cyanobiphenyl |

| 0 | 0.00 |

| 5 | 0.20 |

| 10 | 0.38 |

| 15 | 0.54 |

| 20 | 0.68 |

| 25 | 0.80 |

| 30 | 0.90 |

| Note: The absorbance values are hypothetical and would be measured at the absorption maximum of the product. |

Gas Chromatography (GC) for Reaction Monitoring and Yield Determination

Gas chromatography (GC) is a robust and widely used analytical technique for monitoring the progress of organic reactions and accurately determining the yield of volatile products. It is particularly well-suited for reactions involving this compound, such as Negishi cross-coupling, where the reactants and products are typically amenable to GC analysis.

To monitor a reaction, small aliquots are withdrawn from the reaction mixture at various time points, quenched (for example, with an acidic solution to protonate any remaining organometallic species), and then analyzed by GC. The chromatogram provides information on the relative amounts of starting materials, intermediates, and products. The identity of the peaks can be confirmed by comparing their retention times with those of authentic standards or by using a GC coupled with a mass spectrometer (GC-MS).

For yield determination, an internal standard is often added to the reaction mixture at the beginning of the reaction or to the aliquots before analysis. The internal standard is a compound that is chemically inert under the reaction conditions and has a retention time that does not overlap with any of the components of interest. By comparing the peak area of the product to that of the internal standard, the exact concentration and thus the yield of the product can be calculated at any given time.

A typical GC method for monitoring a Negishi coupling of this compound with an aryl halide to produce 4-cyanobiphenyl would involve a capillary column with a non-polar stationary phase. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of all components.

Table 3: Representative GC Data for Monitoring a Negishi Coupling Reaction

| Time (min) | Peak Area of 4-Iodobenzonitrile (arbitrary units) | Peak Area of 4-Cyanobiphenyl (arbitrary units) | Peak Area of Internal Standard (arbitrary units) | Calculated Yield (%) |

| 0 | 10000 | 0 | 5000 | 0 |

| 15 | 7500 | 2500 | 5000 | 25 |

| 30 | 5000 | 5000 | 5000 | 50 |

| 45 | 2500 | 7500 | 5000 | 75 |

| 60 | 500 | 9500 | 5000 | 95 |

| 75 | 0 | 10000 | 5000 | 100 |

| Note: The peak areas and calculated yields are for illustrative purposes. The yield calculation would require a response factor for the product relative to the internal standard. |

Future Research Trajectories and Synthetic Challenges for 4 Cyanophenylzinc Iodide

Development of More Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for organometallic reagents, including 4-cyanophenylzinc iodide. Future research in this area is geared towards minimizing environmental impact and improving resource efficiency.

Reduced Solvent Use and Alternative Media:

Traditional preparations of organozinc reagents often rely on anhydrous organic solvents like tetrahydrofuran (B95107) (THF). A significant push is towards reducing the volume of these solvents or replacing them with more environmentally benign alternatives. Recent advancements have demonstrated the feasibility of conducting Negishi cross-couplings in aqueous media using micellar catalysis. This approach involves the use of surfactants to create nanoreactors in water, potentially allowing for the in situ generation and reaction of organozinc reagents like this compound at room temperature. The development of this methodology for this compound would represent a major step towards a greener synthetic process.

Another promising avenue is the use of flow chemistry. Continuous flow systems offer enhanced control over reaction parameters, improved safety, and the potential for solvent reduction. The on-demand synthesis of organozinc reagents in flow reactors can minimize waste and handle unstable intermediates more effectively. Adapting these flow protocols for the synthesis of this compound could lead to more efficient and sustainable production.

Catalyst Recycling:

While not specific to the synthesis of this compound itself, the recycling of the palladium or nickel catalysts used in its subsequent cross-coupling reactions is a key aspect of green chemistry. Research into immobilizing these catalysts on solid supports or using aqueous-soluble ligands could facilitate their recovery and reuse, reducing waste and cost.

Exploration of Novel Catalytic Systems for Enhanced Reactivity, Selectivity, and Functional Group Compatibility

The performance of this compound in cross-coupling reactions is intrinsically linked to the catalytic system employed. The development of new catalysts aims to improve reaction efficiency, broaden the scope of compatible functional groups, and enhance chemo- and regioselectivity.

Advanced Catalysts and Ligands:

While traditional palladium and nickel catalysts are effective, there is a continuous search for more active and robust catalytic systems. The use of specialized ligands, such as S-Phos, has been shown to improve the efficiency of Negishi couplings involving functionalized organozinc reagents. Future work will likely focus on designing catalysts that are more tolerant to air and moisture, simplifying reaction setup. The exploration of catalysts based on more abundant and less toxic metals, such as copper, is also a significant area of research. Copper-catalyzed Negishi-type couplings have shown promise and could offer a more sustainable alternative to palladium- and nickel-based systems for reactions involving this compound.